molecular formula C13H12ClN5O6 B14309902 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride CAS No. 111055-14-2

4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride

Cat. No.: B14309902
CAS No.: 111055-14-2
M. Wt: 369.72 g/mol
InChI Key: MREZIHUVYZJNNF-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group, a trinitrophenyl group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride typically involves a multi-step process. One common method includes the nitration of 4-(dimethylamino)pyridine to introduce the trinitrophenyl group. This is followed by the formation of the pyridinium ion through a quaternization reaction with a suitable alkylating agent, such as methyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of nitro groups, resulting in amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or other nucleophiles are employed under conditions that favor substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)benzene
  • 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridine

Uniqueness

Compared to similar compounds, 4-(Dimethylamino)-1-(2,4,6-trinitrophenyl)pyridin-1-ium chloride stands out due to its pyridinium ion structure, which imparts unique chemical and physical properties

Properties

CAS No.

111055-14-2

Molecular Formula

C13H12ClN5O6

Molecular Weight

369.72 g/mol

IUPAC Name

N,N-dimethyl-1-(2,4,6-trinitrophenyl)pyridin-1-ium-4-amine;chloride

InChI

InChI=1S/C13H12N5O6.ClH/c1-14(2)9-3-5-15(6-4-9)13-11(17(21)22)7-10(16(19)20)8-12(13)18(23)24;/h3-8H,1-2H3;1H/q+1;/p-1

InChI Key

MREZIHUVYZJNNF-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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